molecular formula C12H15N3O2 B12130421 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide CAS No. 890598-10-4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B12130421
CAS No.: 890598-10-4
M. Wt: 233.27 g/mol
InChI Key: SJDSREVWUIZJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide (CAS: 2034437-92-6) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.32 g/mol . Its structure features a furan-2-carboxamide core linked to a 3,5-dimethylpyrazole moiety via an ethyl spacer. Pyrazole and furan rings are pharmacologically significant due to their roles in hydrogen bonding, π-π stacking, and metabolic stability.

Properties

CAS No.

890598-10-4

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-9-8-10(2)15(14-9)6-5-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)

InChI Key

SJDSREVWUIZJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CO2)C

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole

The pyrazole ring is formed via cyclocondensation of acetylacetone (5.0 g, 50 mmol) with hydrazine hydrate (2.5 mL, 80 mmol) in ethanol under reflux for 6 hours. The reaction proceeds via a Knorr pyrazole synthesis mechanism, yielding a white crystalline solid (yield: 85–90%).

Reaction Conditions :

  • Temperature: 80°C

  • Solvent: Ethanol (50 mL)

  • Workup: Filtration and recrystallization from ethanol/water (1:1).

Alkylation to Form 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

The pyrazole nitrogen is alkylated using 1,2-dibromoethane (7.2 g, 38 mmol) in DMF at 60°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the pyrazole, facilitating nucleophilic substitution.

Optimization Note :

  • Excess dibromoethane (1.2 equiv.) improves yield by minimizing di-substitution.

  • Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Amidation with Furan-2-carboxylic Acid Chloride

The bromoethyl intermediate (3.0 g, 12 mmol) is reacted with furan-2-carboxylic acid chloride (1.8 g, 14 mmol) in DCM using TEA (2.5 mL, 18 mmol) as a base. The mixture is stirred at room temperature for 24 hours, followed by extraction with DCM and evaporation.

Critical Parameters :

  • Moisture control: Reactions conducted under nitrogen to prevent hydrolysis of the acid chloride.

  • Yield: 65–70% after recrystallization from acetone.

Optimization of Reaction Conditions

Solvent Effects on Alkylation

A comparative study of solvents revealed that DMF outperforms THF and acetonitrile due to its high polarity, which stabilizes the transition state during alkylation (Table 1).

Table 1: Solvent Optimization for Alkylation Step

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77598
THF7.55291
Acetonitrile37.56395

Catalytic Efficiency in Amidation

The use of HOBt/EDC coupling agents increased amidation yields to 78% compared to 65% with TEA alone, as confirmed by HPLC analysis.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (pyrazole ring).

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.25 (s, 6H, CH₃), 3.85 (t, 2H, NCH₂), 4.45 (t, 2H, CH₂N), 6.55 (s, 1H, pyrazole-H), 7.15–7.45 (m, 3H, furan-H).

  • Mass Spectrometry : m/z 276 [M+H]⁺, consistent with C₁₃H₁₇N₃O₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) showed ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as Ultrasound-Assisted Synthesis , reduced reaction times by 40% but required specialized equipment. Microwave-assisted methods achieved 80% yield in 2 hours but posed scalability challenges.

Challenges and Troubleshooting

Byproduct Formation

Di-substitution during alkylation was mitigated by using 1.2 equivalents of 1,2-dibromoethane and slow addition over 1 hour.

Hydrolysis of Acid Chloride

Strict anhydrous conditions (molecular sieves, nitrogen atmosphere) prevented hydrolysis, improving amidation yields by 15%.

Applications and Derivatives

Structural analogs, such as N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide , exhibit enhanced antibacterial activity, underscoring the versatility of this synthetic framework .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through the cyclization of hydrazine derivatives with suitable carbonyl compounds.
  • Attachment of the Furan Ring : The pyrazole derivative is reacted with furan-2-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives containing pyrazole and furan rings have shown promise as antimicrobial agents due to their ability to disrupt cellular processes in pathogens .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Study 1: Antimicrobial Evaluation

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used as controls .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers assessed the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

Several furan-2-carboxamide derivatives have been synthesized as insect growth regulators. For example:

  • N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2): Contains a cyanoacetyl-hydrazine substituent instead of the pyrazole-ethyl group. This compound demonstrated insecticidal activity with a synthesis yield of 70–89% .
  • N-[(2-Benzoylhydrazinyl)carbonothioyl]furan-2-carboxamide (a3): Substituted with a benzoylhydrazine group, this analogue showed enhanced stability in bioassays compared to simpler carboxamides .

Key Differences :

  • The pyrazole-ethyl group in the target compound may improve metabolic stability compared to hydrazine-based substituents in a2 and a3 , which are prone to hydrolysis.
  • The 3,5-dimethylpyrazole moiety could enhance hydrophobic interactions in target binding, a feature absent in a2 and a3 .

Antiviral Furan Carboxamides

This compound features a sulfonylpiperazine substituent and exhibited stable molecular dynamics (RMSD ≤3.93 Å) and favorable ADMET properties .

Comparison :

  • The target compound lacks the sulfonylpiperazine group, which contributes to solubility and protein binding in the antiviral analogue.
  • Both compounds share the furan-2-carboxamide core, suggesting a common pharmacophore for bioactivity, albeit in divergent applications (antiviral vs.

Pyrazole-Containing Derivatives

Pyrazole derivatives like 1-{4-[(6-Amino-1-phenyl-1,4-dihydro-1,3,5-triazin-2-yl)amino]phenyl}ethanone (c6) emphasize the role of pyrazole in enhancing ligand-receptor interactions. However, c6 incorporates a triazine ring, unlike the furan-carboxamide in the target compound, resulting in distinct electronic profiles .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Application Reference
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide C₁₆H₁₇N₃O₃ 3,5-Dimethylpyrazole, ethyl linker Understudied (potential agrochemical)
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) C₉H₈N₄O₃S Cyanoacetyl-hydrazine Insecticidal
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide C₂₅H₂₆N₄O₅S Sulfonylpiperazine, ethoxy linker Antiviral (monkeypox)

Research Findings and Implications

  • Synthetic Efficiency : Compounds like a2 and a3 were synthesized in 70–89% yields, suggesting that the target compound could be similarly accessible via amide coupling or nucleophilic substitution .
  • Bioactivity Gaps : While the antiviral analogue demonstrated robust ADMET properties , the target compound’s pharmacological profile remains uncharacterized.
  • Structural Advantages : The pyrazole-ethyl group may confer greater resistance to enzymatic degradation compared to hydrazine or triazine derivatives, warranting further stability assays .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 340.4 g/mol. Its structure includes a pyrazole ring, a furan moiety, and an amide functional group, which contribute to its biological activity.

Property Value
Molecular FormulaC₁₈H₂₀N₄O₃
Molecular Weight340.4 g/mol
StructurePyrazole and furan rings

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can effectively inhibit various cancer cell lines, including lung (H460), breast (A549), and colorectal (HT-29) cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory activity. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity. Studies have reported that derivatives with similar structures show effectiveness against a variety of pathogens, including bacteria and fungi. The presence of the furan ring enhances this activity by facilitating interactions with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazole Ring : Known for its role in various pharmacological activities including anticancer and anti-inflammatory effects.
  • Furan Moiety : Enhances solubility and bioavailability.
  • Amide Group : Contributes to binding interactions with biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was found to inhibit BRAF(V600E) mutations effectively, demonstrating promise as an anticancer agent .
  • Anti-inflammatory Study : A related compound showed significant inhibition of nitric oxide production in macrophages, indicating potential for treating inflammatory conditions.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm the pyrazole (δ 2.2–2.4 ppm for methyl groups) and furan (δ 6.3–7.5 ppm for aromatic protons) moieties. The ethyl linker appears as a triplet (δ 3.5–4.0 ppm) .
  • IR : Amide C=O stretch (~1650–1680 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H16N3O2: 262.1191) .

What strategies resolve contradictions in biological activity data across studies, such as varying IC50 values?

Advanced
Contradictions may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or temperature (e.g., enzymatic vs. cell-based assays).
  • Compound purity : Validate via HPLC (>95% purity) .
  • Target specificity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics .
  • Statistical rigor : Replicate experiments with larger sample sizes and include positive controls (e.g., reference inhibitors) .

How is X-ray crystallography applied to determine the crystal structure, and what role do programs like SHELX play?

Basic
Single-crystal X-ray diffraction resolves the 3D structure. SHELX refines the data by:

  • Phasing : Solve via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
  • Refinement : SHELXL optimizes atomic coordinates and thermal parameters, achieving R-factors <5% for high-resolution data .

Which structural modifications of the pyrazole and furan moieties significantly impact biological activity?

Q. Advanced

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 3,5-positions enhances antimicrobial activity .
  • Furan ring modification : Methylation at the 5-position improves metabolic stability, while replacing furan with thiophene alters target selectivity .
  • Ethyl linker elongation : Reduces steric hindrance in binding pockets, as seen in SK channel modulators .

What are standard protocols for evaluating antimicrobial activity, including assay design?

Q. Basic

  • Agar diffusion/Kirby-Bauer : Measure inhibition zones against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • MIC determination : Use broth microdilution (CLSI guidelines) with serial compound dilutions (0.5–128 µg/mL) .
  • Controls : Include gentamicin (bacteria) and fluconazole (fungi) as positive controls, and DMSO as a solvent control .

How can metabolic stability studies inform the design of analogs with improved pharmacokinetics?

Q. Advanced

  • Liver microsome assays : Monitor degradation rates (e.g., t1/2) to identify metabolic hotspots (e.g., furan oxidation).
  • Prodrug strategies : Mask labile groups (e.g., esterification of carboxylic acids) .
  • CYP450 inhibition screening : Avoid analogs that inhibit CYP3A4/2D6 to minimize drug-drug interactions .

What are common impurities or by-products formed during synthesis, and how are they identified?

Q. Basic

  • Unreacted intermediates : Detect via TLC or HPLC retention times.
  • Hydrolysis by-products : Furan ring-opened derivatives may form under acidic conditions .
  • Quantification : Use LC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

What in vivo models are appropriate for testing efficacy in neurological disorders, based on structural analogs?

Q. Advanced

  • Parkinson’s disease : Rodent models (e.g., 6-OHDA-lesioned rats) assess dopamine restoration using rotarod or apomorphine-induced rotation tests .
  • Neuropathic pain : Chronic constriction injury (CCI) models evaluate analgesic effects via von Frey filament testing .
  • Dosing : Administer orally (5–20 mg/kg) with pharmacokinetic profiling to ensure brain penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.